molecular formula C24H26N2O3 B4263516 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

Cat. No. B4263516
M. Wt: 390.5 g/mol
InChI Key: WCOIUDHLNQMMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide, also known as PPFQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PPFQ belongs to the class of quinolinecarboxamide compounds, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In

Mechanism of Action

The mechanism of action of 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide involves the inhibition of multiple signaling pathways that are involved in cell proliferation, survival, and metastasis. This compound has been found to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are commonly dysregulated in cancer cells. This compound also inhibits the replication of viruses by targeting viral proteins and enzymes, such as the RNA-dependent RNA polymerase of Zika virus.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, inhibition of viral replication, and antibacterial activity against Gram-positive bacteria. This compound has also been found to exhibit low toxicity to normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in lab experiments include its potent anticancer, antiviral, and antimicrobial properties, low toxicity to normal cells, and its ability to inhibit multiple signaling pathways. However, the limitations of using this compound in lab experiments include its limited solubility in water and its high cost of synthesis.

Future Directions

There are several future directions for research on 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide, including the development of more efficient synthesis methods, the evaluation of its efficacy in animal models, and the identification of its molecular targets and mechanisms of action. Future research could also explore the potential of this compound as a combination therapy with other anticancer drugs or as a prophylactic agent against viral infections.

Scientific Research Applications

2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound has also been found to inhibit the growth and metastasis of cancer cells in vivo, making it a promising candidate for cancer therapy.
In addition to its anticancer activity, this compound has also been found to exhibit antiviral and antimicrobial properties. Studies have shown that this compound inhibits the replication of several viruses, including Zika virus, influenza A virus, and herpes simplex virus. This compound has also been found to exhibit antibacterial activity against Gram-positive bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-2-12-28-18-8-5-7-17(14-18)23-15-21(20-10-3-4-11-22(20)26-23)24(27)25-16-19-9-6-13-29-19/h3-5,7-8,10-11,14-15,19H,2,6,9,12-13,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOIUDHLNQMMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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